molecular formula C11H23ClN2 B1378269 4-Tert-butylcyclohexane-1-carboximidamide hydrochloride CAS No. 1394042-19-3

4-Tert-butylcyclohexane-1-carboximidamide hydrochloride

Cat. No. B1378269
M. Wt: 218.77 g/mol
InChI Key: TZWLJIHKHRHIIU-UHFFFAOYSA-N
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Description

4-Tert-butylcyclohexane-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C11H23ClN2 . It has a molecular weight of 218.77 g/mol.

Scientific Research Applications

Stereoselective Hydrogenation

  • The compound plays a role in the hydrogenation of tert-butylphenols. A study demonstrated that the presence of hydrochloric acid improved the stereoselectivity in the hydrogenation process, resulting in higher cis ratios of tert-butylcyclohexanols (Hiyoshi et al., 2007).

Metabolic Pathways

  • In biology, the compound is reduced to secondary alcohols in rabbits, with extensive conjugation with glucuronic acid, indicating its metabolic significance (Cheo et al., 1967).

Magnetic Resonance Studies

  • This compound is used in studies related to nuclear magnetic resonance, particularly in analyzing the proton spectra of tert-butylcyclohexane derivatives (Haddon & Jackman, 1973).

Oxidation Studies

  • It is also involved in oxidation studies, such as its rapid conversion to 4-tert-butylcyclohexanone with swimming pool bleach, a process relevant in introductory chemical education (Dip et al., 2018).

Reductive Animation

  • The compound undergoes reductive amination in the presence of Hantzsch ester, generating isomeric 1-pyrrolidino-4-tert-butylcyclohexanes, which is significant in organic chemistry (Nie-Sarink & Pandit, 1979).

Polymer Science

  • In polymer science, this compound is used to synthesize new poly(bisbenzothiazole)s, indicating its application in advanced materials development (Huang et al., 2006).

Catalysis Research

  • It is involved in catalysis, such as in the liquid-phase reduction of 4-tert-butylcyclohexanone and aldol condensation of benzaldehyde with acetophenone on solid bases, highlighting its role in catalytic processes (Lopez et al., 2002).

Safety And Hazards

The safety and hazards associated with 4-Tert-butylcyclohexane-1-carboximidamide hydrochloride are not specified in the available resources .

properties

IUPAC Name

4-tert-butylcyclohexane-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.ClH/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h8-9H,4-7H2,1-3H3,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWLJIHKHRHIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butylcyclohexane-1-carboximidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Tert-butylcyclohexane-1-carboximidamide hydrochloride
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